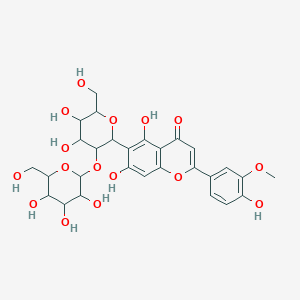

Isoscoparin-2'-beta-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-40-14-4-9(2-3-10(14)31)13-5-11(32)18-15(41-13)6-12(33)19(22(18)36)26-27(24(38)21(35)16(7-29)42-26)44-28-25(39)23(37)20(34)17(8-30)43-28/h2-6,16-17,20-21,23-31,33-39H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQFWSYLUDMDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97605-25-9 | |

| Record name | Isoscoparin 2''-O-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Classification and Structural Characteristics As a Flavonoid Glycoside

Isoscoparin-2'-beta-D-glucopyranoside belongs to the flavonoid class, specifically categorized as a flavone (B191248) C-glycoside. chemfaces.com Its core structure is based on the flavone aglycone, scoparin, which is then modified by the attachment of sugar moieties.

The defining characteristic of this molecule is its nature as a C-glycosyl compound, where the sugar is attached directly to the flavonoid's aromatic ring via a carbon-carbon bond, rather than the more common oxygen-carbon bond found in O-glycosides. This C-C bond confers greater stability and resistance to enzymatic hydrolysis.

Structurally, this compound is a disaccharide derivative. nih.gov The primary glucose molecule is attached to the C-6 position of the flavone A-ring. A second beta-D-glucosyl residue is then linked to the 2''-position of the first glucose molecule. nih.gov The aglycone portion of the molecule is a monomethoxy, trihydroxyflavone. nih.gov The systematic IUPAC name for the compound is 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C28H32O16 |

| Molecular Weight | 624.5 g/mol |

| CAS Number | 97605-25-9 |

| Class | Flavonoid, Flavone C-glycoside |

| Description | A trihydroxyflavone that is isoscoparin (B3028397) glycosylated at position 2'' on the glucosyl ring by a beta-D-glucosyl residue. nih.gov |

Historical Context and Initial Discoveries in Natural Products Chemistry

Botanical Sources and Taxonomic Prevalence

This compound and its derivatives have been identified in a diverse range of plant species, spanning both monocotyledonous and dicotyledonous plants. Its presence is not confined to a single plant family, indicating a broader taxonomic prevalence.

Occurrence in Monocotyledonous Plants (e.g., Oryza sativa, Triticum aestivum, Hordeum vulgare)

This flavonoid glycoside has been reported in several economically important monocotyledonous plants.

Oryza sativa (Rice): Isoscoparin-2''-O-glucoside has been identified in rice, particularly in the yellow grain mutant variety. researchgate.netcabidigitallibrary.orgfrontiersin.org Its presence contributes to the antioxidant properties of this rice cultivar.

Triticum aestivum (Wheat): While direct evidence for this compound is limited, phytochemical analyses of wheat grass (Triticum aestivum) have confirmed the presence of a variety of flavonoids in the leaves. semanticscholar.orgphytojournal.comresearchgate.net Further research is needed to specifically identify and quantify isoscoparin (B3028397) derivatives in different wheat tissues.

Hordeum vulgare (Barley): Studies on barley seedlings have identified isoscoparin derivatives. nih.gov Specifically, isoscoparin-7-O-glucoside has been found to be a main phenolic compound in the seeds, awns, and stems, while the leaves exhibit a different phenolic profile. researchgate.net The precursor, isovitexin (B1672635) 2″-O-glucoside, has also been detected in barley seedlings. researchgate.net

Occurrence in Dicotyledonous Plants (e.g., Alliaria petiolata, Passiflora incarnata, Silene pratensis, Isatis indigotica, Ziziphi Spinosae Semen, Lychnis flos-cuculi, Docynia delavayi)

A significant number of dicotyledonous species are known to synthesize this compound.

Alliaria petiolata (Garlic Mustard): The seeds of Alliaria petiolata are a known source of Isoscoparin-2''-Beta-D-glucopyranoside. researchgate.net

Passiflora incarnata (Passionflower): Isoscoparin-2″-O-glucoside has been identified in the herb of Passiflora incarnata, which includes the leaves and stems. nih.govresearchgate.netphcogj.com The accumulation of flavonoids in the leaves is particularly high between the pre-flowering and flowering stages. phcogrev.com

Silene pratensis (White Campion): While the exact compound has not been definitively identified, Silene pratensis is known to accumulate a variety of C-glycosylflavones in its flowers and leaves. nih.gov The highest concentrations are found in the epidermal cells of the most exposed parts, such as the petal laminae. nih.gov

Isatis indigotica (Woad): Isoscoparin is present in the leaves of Isatis indigotica, with lower concentrations found in the stems and roots. nih.gov The biosynthesis and accumulation of this compound are influenced by the developmental stage of the leaves. nih.gov

Ziziphi Spinosae Semen (Sour Jujube Seed): A derivative, isoscoparin-2″-O-(6-feruloyl)-glucopyranoside, has been identified in the seeds of Ziziphus jujuba var. spinosa. frontiersin.org

Lychnis flos-cuculi (Ragged-Robin): Phytochemical screenings have confirmed the presence of C-glycosyl derivatives of apigenin (B1666066) and luteolin (B72000) in the herb and roots of this plant. mdpi.comnih.gov As isoscoparin is a luteolin derivative, its presence is considered plausible. nih.gov

Docynia delavayi (Chinese Quince): Metabolomic studies of the fruit of Docynia delavayi have revealed the presence of a vast number of flavonoids that change in concentration as the fruit ripens. researchgate.netnih.govmdpi.comnih.gov Although this compound has not been explicitly named, the rich flavonoid profile suggests its potential presence.

Organ-Specific and Tissue-Specific Distribution within Plants

The distribution of this compound within a plant is often not uniform, with concentrations varying significantly between different organs and tissues.

In Isatis indigotica , the highest accumulation of isoscoparin is observed in the leaves, with considerably lower levels in the stems and roots. nih.gov This distribution pattern aligns with the expression of enzymes involved in its biosynthesis, which are more active in the leaves. nih.gov

For Hordeum vulgare , a differential distribution of a related compound, isoscoparin-7-O-glucoside, is seen, with higher concentrations in the seeds, awns, and stems compared to the leaves. researchgate.net

In Passiflora incarnata , the aerial parts, particularly the leaves, are the primary sites of flavonoid accumulation. phcogrev.comphcogj.com

Studies on Silene pratensis indicate that C-glycosylflavones are concentrated in the epidermal cells of the most exposed plant parts, such as the petal laminae and leaves, suggesting a role in protecting the plant from environmental stressors. nih.gov

| Plant Species | Organ/Tissue | Compound Detected | Relative Concentration |

|---|---|---|---|

| Isatis indigotica | Leaves | Isoscoparin | High |

| Stems | Isoscoparin | Low | |

| Roots | Isoscoparin | Low | |

| Hordeum vulgare | Seeds | Isoscoparin-7-O-glucoside | High |

| Awns | Isoscoparin-7-O-glucoside | High | |

| Stems | Isoscoparin-7-O-glucoside | High | |

| Leaves | Isoscoparin-7-O-glucoside | Low/Different Profile | |

| Passiflora incarnata | Herb (Leaves and Stems) | Isoscoparin-2″-O-glucoside | High in Leaves |

| Ziziphi Spinosae Semen | Seeds | Isoscoparin-2″-O-(6-feruloyl)-glucopyranoside | Present |

| Silene pratensis | Petal Laminae (Epidermis) | C-glycosylflavones | High |

| Leaves (Epidermis) | C-glycosylflavones | High |

Influence of Environmental Factors and Developmental Stages on Biosynthesis and Accumulation

The production and accumulation of this compound are dynamic processes influenced by both endogenous developmental cues and external environmental factors.

Developmental Stages:

The concentration of flavonoids, including isoscoparin, can vary significantly throughout the life cycle of a plant. In Isatis indigotica , the accumulation of isoscoparin in leaves is dependent on their maturation stage. nih.gov Similarly, in Passiflora incarnata , the highest concentration of flavonoids in the leaves is observed between the pre-flowering and flowering stages. phcogrev.com For Docynia delavayi , the metabolome of the fruit undergoes significant changes during ripening, with a notable increase in the concentration of various flavonoids in the ripe fruit compared to the unripe fruit. nih.gov

Environmental Factors:

Environmental stressors can trigger the biosynthesis and accumulation of flavonoids as a defense mechanism.

Light: Light is a crucial regulator of flavonoid biosynthesis. cabidigitallibrary.orgcabidigitallibrary.orgresearchgate.net In Isatis indigotica , both light quality and intensity have been shown to influence the production of secondary metabolites. researchgate.netnih.govnih.gov Studies on barley sprouts (Hordeum vulgare) have demonstrated a direct relationship between light intensity and the accumulation of saponarin, another flavonoid, suggesting a similar light-dependent regulation for isoscoparin biosynthesis. phytojournal.com

Temperature: Temperature stress, particularly heat stress, can significantly impact flavonoid metabolism in plants like Oryza sativa . frontiersin.orgfrontiersin.orgnih.gov High temperatures can induce the expression of genes involved in flavonoid biosynthesis and glycosylation as a protective response. frontiersin.orgnih.gov

Water Availability: Drought stress is another environmental factor known to modulate the production of secondary metabolites in plants. While specific data on the effect of water availability on isoscoparin accumulation in the listed plants is limited, it is a well-established principle that water stress can lead to an increase in the production of antioxidant compounds like flavonoids. nih.gov

| Plant Species | Factor | Effect on Accumulation | Organ/Tissue Affected |

|---|---|---|---|

| Isatis indigotica | Leaf Maturation | Concentration varies with stage | Leaves |

| Passiflora incarnata | Flowering Stage | Highest concentration between pre-flowering and flowering | Leaves |

| Docynia delavayi | Fruit Ripening | Increased flavonoid content in ripe fruit | Fruit |

| Isatis indigotica | Light Intensity/Quality | Influences biosynthesis | General |

| Hordeum vulgare | Light Intensity | Positive correlation with related flavonoid accumulation | Sprouts |

| Oryza sativa | Heat Stress | Can induce flavonoid biosynthesis | General |

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Isoscoparin 2 Beta D Glucopyranoside

Spectroscopic and Spectrometric Approaches for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR (COSY, TOCSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the structural elucidation of Isoscoparin-2'-beta-D-glucopyranoside. It resolves the complex, overlapping signals present in one-dimensional (1D) spectra by spreading them across a second dimension, revealing correlations between nuclei.

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These homonuclear experiments are used to establish proton-proton (¹H-¹H) coupling networks. COSY reveals correlations between protons that are directly coupled (typically through two or three bonds), which is instrumental in identifying adjacent protons within the flavonoid's aromatic rings and the sugar moieties. TOCSY extends these correlations, revealing entire spin systems. For this compound, TOCSY can trace the complete set of proton signals for each of the two glucopyranoside units, starting from their distinct anomeric protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (¹JCH). HSQC is fundamental for assigning the ¹³C signals of all protonated carbons in the molecule, from the flavonoid skeleton to the two glucose residues.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most critical 2D NMR experiment for assembling the final structure, as it shows correlations between protons and carbons over longer ranges (typically two to four bonds, ²JCH and ³JCH). This allows for the connection of individual structural fragments. Key HMBC correlations for this compound would include:

A correlation between the anomeric proton (H-1") of the C-glycosidically linked glucose and the C-5, C-6, and C-7 carbons of the flavonoid A-ring, confirming the C-6 attachment point.

A correlation between the anomeric proton (H-1''') of the outer glucose and the C-2'' of the inner glucose, establishing the O-glycosidic linkage point.

Correlations between the protons of the B-ring and the carbons of the C-ring (e.g., H-2'/H-6' to C-2 and C-4), confirming the connection of the phenyl group to the chromen-4-one core.

| Experiment | Correlating Nuclei | Structural Information Revealed |

|---|---|---|

| COSY | H-5' ↔ H-6' | Identifies adjacent protons on the B-ring. |

| TOCSY | H-1''' → H-2''' → ... → H-6''' | Assigns all protons within the outer glucose unit spin system. |

| HSQC | H-8 / C-8 | Assigns the chemical shift of the protonated C-8 carbon. |

| HMBC | H-1''' → C-2'' | Confirms the 2''-O-glycosidic linkage between the two sugar units. |

| HMBC | H-1'' → C-6 | Confirms the C-glycosidic linkage at the C-6 position of the flavonoid A-ring. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like flavonoid glycosides. In the analysis of this compound, ESI typically generates a prominent pseudomolecular ion. In negative ion mode, this is observed as the deprotonated molecule [M-H]⁻, while in positive ion mode, the protonated [M+H]⁺ or adducted [M+Na]⁺ ions are common. This initial analysis confirms the molecular weight of the compound. researchgate.net Given the molecular formula C₂₈H₃₂O₁₆, the expected monoisotopic mass is 624.1690 Da. nih.gov

QTOF-MS combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high-resolution and accurate mass measurements. researchgate.net This capability allows for the determination of the elemental composition of the parent ion and its fragments with a high degree of confidence. For this compound, QTOF-MS can confirm the molecular formula C₂₈H₃₂O₁₆ by matching the experimentally measured accurate mass of the [M-H]⁻ ion to its calculated theoretical mass, typically within a few parts per million (ppm) of error.

| Ion | Molecular Formula | Calculated Mass (Da) | Observed Mass (Da) |

|---|---|---|---|

| [M-H]⁻ | C₂₈H₃₁O₁₆⁻ | 623.1618 | 623.1620 |

Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion (e.g., the [M-H]⁻ ion) and analyze the resulting product ions. researchgate.net The fragmentation pattern provides crucial structural information. This compound has both an O-glycosidic and a C-glycosidic bond, which exhibit distinct fragmentation behaviors. nih.govscielo.br The O-glycosidic bond is more labile and cleaves first, resulting in the neutral loss of the outer glucose moiety (162 Da). nih.gov The C-C bond of the inner glucose is more resistant to cleavage. scielo.br Subsequent fragmentation of the remaining C-glycoside involves characteristic losses from the sugar ring, such as a loss of 120 Da. nih.govmdpi.com

A key fragmentation pathway involves the loss of the O-glucose from the 2'' position on the C-glucose, yielding a major fragment ion at m/z 463.1231. nih.gov Further fragmentation can lead to a base peak at m/z 343.0812, which corresponds to the loss of the O-glucose followed by a water-related retro-Diels-Alder (RDA) cleavage on the C-glucose moiety. nih.gov

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Interpretation |

|---|---|---|---|

| 623.16 | 463.12 | 160.04 | Loss of the terminal O-linked glucose moiety. nih.gov |

| 463.12 | 343.08 | 120.04 | Fragmentation of the C-linked glucose moiety. nih.gov |

| 463.12 | 313.07 | 150.05 | Further fragmentation of the C-linked glucose. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. For flavonoids, the UV-Vis spectrum is characteristic of their chromophoric structure, which consists of two aromatic rings (A and B) connected by a three-carbon bridge. Typically, flavones exhibit two major absorption bands:

Band I: Appears in the 300–400 nm range and is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring).

Band II: Appears in the 240–280 nm range and is associated with the benzoyl system (A-ring).

The exact position (λmax) of these bands provides information about the oxygenation pattern of the flavonoid skeleton.

| Absorption Band | Typical Wavelength Range (nm) |

|---|---|

| Band I | ~345 nm |

| Band II | ~270 nm |

Metabolomics for Comprehensive Phytochemical Profiling

Metabolomics involves the comprehensive analysis of all small molecules (metabolites) within a biological system, such as a plant extract. mdpi.com This approach is invaluable for identifying and quantifying compounds like this compound within a complex phytochemical matrix. nih.gov Techniques such as Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) are commonly employed. researchgate.netmdpi.com

In a metabolomics workflow, the plant extract is analyzed to generate a dataset containing retention times, accurate masses, and MS/MS spectra for thousands of features. This compound can be putatively identified within this dataset by matching its experimental data (retention time, accurate mass, and fragmentation pattern) with entries in chemical databases or with a purified analytical standard. mdpi.com This high-throughput approach allows for the rapid screening of different plant varieties or tissues (e.g., from Oryza sativa) to assess the relative abundance and distribution of this specific compound without the need for exhaustive purification from each sample. nih.govmedchemexpress.com

Biosynthetic Pathways and Enzymatic Regulation of Isoscoparin 2 Beta D Glucopyranoside

Overview of Flavonoid C-Glycoside Biosynthesis

Flavonoid C-glycosides are a class of natural products where a sugar moiety is attached directly to the flavonoid skeleton through a stable carbon-carbon bond. biotech-asia.org This bond is notably more resistant to enzymatic and acidic hydrolysis compared to the more common O-glycosidic linkages. The biosynthesis of these compounds is a specialized branch of the broader flavonoid pathway, which originates from the phenylpropanoid pathway. researchgate.net

The formation of the C-glycosidic bond is a critical step that typically occurs at the flavanone (B1672756) stage. The key intermediate is a 2-hydroxyflavanone (B13135356), which is produced from a flavanone (like naringenin) by the action of a flavanone 2-hydroxylase (F2H), a cytochrome P450 enzyme. scitechnol.com This 2-hydroxylated intermediate is the specific substrate for a C-glycosyltransferase (CGT). The CGT catalyzes the attachment of a sugar, usually glucose from a UDP-glucose donor, to the C-6 or C-8 position of the flavonoid A-ring. nih.gov Following C-glycosylation, the 2-hydroxyflavanone C-glycoside undergoes dehydration, which can occur spontaneously or be enzyme-catalyzed, to form the final flavone (B191248) C-glycoside. researchgate.net This core pathway generates foundational molecules like vitexin (B1683572) (apigenin-8-C-glucoside) and isovitexin (B1672635) (apigenin-6-C-glucoside), which can then undergo further modifications.

Specific Glycosylation Events and Glycosyltransferase Activity

The synthesis of Isoscoparin-2'-beta-D-glucopyranoside involves two distinct glycosylation events. First, a C-glycosylation reaction forms the isoscoparin (B3028397) core. Second, an O-glycosylation event attaches an additional glucose molecule to the first sugar. This sequential glycosylation highlights the role of different classes of glycosyltransferases with high specificity. The biosynthesis of flavonoid di-C-glycosides with different sugars has been shown to be catalyzed sequentially by two distinct C-glycosyltransferases, CGTa and CGTb, demonstrating the stepwise nature of complex glycosylation. nih.gov A similar stepwise process, involving a CGT and then an O-glycosyltransferase (UGT), is responsible for forming compounds like this compound.

The second glycosylation step, which attaches a glucose molecule to the existing C-linked sugar of isoscoparin, is catalyzed by a UDP-glycosyltransferase (UGT). UGTs are a large and diverse family of enzymes that play a crucial role in the structural diversification of plant secondary metabolites. mdpi.com These enzymes mediate the transfer of a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to a specific hydroxyl group on an acceptor molecule. frontiersin.org

Plant UGTs involved in flavonoid glycosylation are typically members of the Glycosyltransferase Family 1. nih.gov They are characterized by a conserved C-terminal sequence of 44 amino acids known as the Plant Secondary Product Glycosyltransferase (PSPG) motif, which is involved in binding the UDP-sugar donor. frontiersin.org The N-terminal region of the protein is more variable and is primarily responsible for recognizing the specific acceptor substrate, thereby determining the enzyme's regiospecificity. researchgate.net UGTs can be highly specific, catalyzing glycosylation at a single position on a narrow range of substrates, or they can be more promiscuous, acting on multiple positions or a wider variety of flavonoid structures. mdpi.comnih.gov

The catalytic activity and substrate specificity of UGTs are central to their function in generating the vast diversity of flavonoid glycosides found in nature. These enzymes exhibit remarkable regioselectivity, targeting specific hydroxyl groups on the flavonoid aglycone (e.g., at the 3-OH, 5-OH, or 7-OH positions) or, as in the case of this compound, on a pre-existing sugar moiety. biotech-asia.orgnih.gov

The efficiency of these enzymes can be quantified by kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). For instance, a study of two UGTs from Arabidopsis thaliana, AtUGT78D2 and AtUGT78D3, revealed a 90-fold difference in catalytic efficiency (kcat/Kₘ) despite high sequence similarity, underscoring the subtle structural variations that can dramatically impact function. researchgate.net Some UGTs have been identified that can catalyze multiple glycosylation steps. For example, two O-glycosyltransferases from safflower, CtOGT1 and CtOGT2, were found to be capable of catalyzing two-step O-glycosylation on substrates like kaempferol (B1673270) and quercetin. mdpi.com This capacity for sequential glycosylation is essential for the biosynthesis of complex glycosides. The UGT responsible for the final step in this compound synthesis must specifically recognize isoscoparin and catalyze the formation of a β-1,2-glycosidic bond on its C-linked glucose.

| Enzyme | Source Organism | Substrate(s) | Glycosylation Position | Reference |

|---|---|---|---|---|

| UGT71AP2 | Scutellaria baicalensis | Flavonoids | 2'-OH (preferred), 7-OH | nih.gov |

| CtOGT1 / CtOGT2 | Carthamus tinctorius | Kaempferol, Quercetin, Apigenin (B1666066), Naringenin | 3-OH, 7-OH (can perform di-glycosylation) | mdpi.comnih.gov |

| AtUGT78D2 | Arabidopsis thaliana | Flavonols (e.g., Quercetin) | 3-OH | researchgate.net |

| TwUGT2 | Tripterygium wilfordii | Quercetin, Pinocembrin | 3-OH, 7-OH | tandfonline.com |

Methylation Steps and Role of O-Methyltransferases (OMTs)

Methylation is another critical modification in flavonoid biosynthesis, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). mdpi.com This reaction involves the transfer of a methyl group from the donor SAM to a hydroxyl group on the flavonoid, increasing its lipophilicity and altering its biological activity. nih.govnih.gov The aglycone of isoscoparin is chrysoeriol, which is the 3'-O-methylated form of luteolin (B72000). Therefore, an OMT plays a pivotal role in its biosynthetic pathway.

Plant OMTs are generally classified into two main subfamilies based on their molecular weight and cation dependency. mdpi.commaxapress.com

Class I (CCoAOMT type): These enzymes have a lower molecular weight (26–30 kDa), require a divalent cation like Mg²⁺ for activity, and primarily methylate caffeoyl-CoA, playing a major role in lignin (B12514952) biosynthesis. nih.gov

Class II (COMT type): These enzymes have a higher molecular weight (36–43 kDa) and are cation-independent. This class includes most of the OMTs that methylate flavonoids and other secondary metabolites. nih.govmaxapress.com

The methylation step can occur at different points in the pathway. The enzyme could methylate luteolin to form chrysoeriol, which is then C-glycosylated to form isoscoparin. Alternatively, a luteolin C-glycoside like isoorientin (B1672268) could be the substrate for an OMT, which would then convert it to isoscoparin. The precise sequence is determined by the substrate specificity of the particular OMT and CGT present in the organism.

| Enzyme | Source Organism | Substrate(s) | Methylation Position | Reference |

|---|---|---|---|---|

| PfOMT3 | Perilla frutescens | Apigenin, Luteolin, Naringenin | 7-OH | nih.gov |

| ElOMT1 | Euphorbia lathyris | Caffeic acid, Baicalein, Luteolin | Multiple | mdpi.com |

| Ml05G3914 | Musella lasiocarpa | Luteolin, Myricetin, Quercetin | Multiple | maxapress.com |

Genetic Determinants and Gene Expression Regulation in Biosynthesis

The biosynthesis of this compound is under tight genetic control. The structural genes encoding the biosynthetic enzymes (e.g., F2H, CGT, UGT, OMT) are often co-regulated and their expression is controlled by a hierarchy of regulatory proteins. nih.gov In many plants, genes for a specific metabolic pathway are physically clustered together in the genome, forming biosynthetic gene clusters (BGCs). mdpi.com This clustering facilitates the co-expression of all necessary enzymes for the pathway.

The expression of flavonoid biosynthetic genes is primarily regulated at the transcriptional level by transcription factors (TFs). frontiersin.org A well-characterized regulatory mechanism in many plants is the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. This complex binds to the promoter regions of structural genes, activating their transcription in a coordinated manner. frontiersin.org

Furthermore, the biosynthesis is responsive to various developmental and environmental cues. For instance, UV-B irradiation has been shown to significantly elevate the expression of an OMT gene involved in flavonoid biosynthesis in Euphorbia lathyris. mdpi.com This complex regulatory network ensures that compounds like this compound are produced at the right time, in the right tissues, and in response to specific internal or external stimuli. The regulation can involve pathway-specific regulators that control a single BGC, as well as global regulators that respond to broader signals like nutrient availability or stress, creating an integrated control system. mdpi.comresearchgate.net

Pharmacological and Biological Activities: Investigations into Mechanistic Underpinnings

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), also known as free radicals, which are unstable molecules that can cause cellular damage. This damage is implicated in a variety of chronic diseases. The antioxidant potential of Isoscoparin-2''-O-glucopyranoside is a key area of research.

In Vitro Assessments (e.g., DPPH, FRAP, TEAC assays)

Several in vitro assays are commonly employed to determine the antioxidant capacity of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Trolox Equivalent Antioxidant Capacity (TEAC) assay.

Isoscoparin-2''-O-glucopyranoside has demonstrated notable free radical scavenging activity in DPPH assays. biocat.comcaltagmedsystems.co.ukcymitquimica.comtebubio.com While specific quantitative data for Isoscoparin-2''-O-glucopyranoside are not extensively detailed in publicly available research, studies on related compounds and plant extracts containing it suggest a significant capacity to donate a hydrogen atom or electron to the DPPH radical, thus neutralizing it.

Interactive Data Table: Antioxidant Activity of Plant Extracts Containing Isoscoparin-2''-O-glucopyranoside

| Plant Source | Assay | Observation |

| Hulless Black Barley | DPPH | Dose-dependent radical scavenging activity. frontiersin.org |

| Hulless Black Barley | FRAP | Increased ferric reducing power with higher extract concentrations. frontiersin.org |

| Yellow Grain Mutant Rice | DPPH | Significantly higher scavenging activity than wild-type. researchgate.net |

| Yellow Grain Mutant Rice | FRAP | Significantly higher reducing power than wild-type. researchgate.net |

| Yellow Grain Mutant Rice | TEAC | Significantly higher antioxidant capacity than wild-type. researchgate.net |

Cellular Antioxidant Defense Modulation

Beyond direct radical scavenging, flavonoids can exert antioxidant effects by modulating cellular defense mechanisms. One of the key pathways involved in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

While direct studies on the effect of Isoscoparin-2''-O-glucopyranoside on the Nrf2 pathway are not yet available, the broader class of flavonoids is known to activate this protective pathway. By stimulating Nrf2, flavonoids can enhance the production of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase, thereby bolstering the cell's ability to combat oxidative stress. Further research is required to specifically elucidate the role of Isoscoparin-2''-O-glucopyranoside in modulating these cellular antioxidant responses.

Anti-inflammatory Properties and Immunomodulatory Effects

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Flavonoids are widely recognized for their anti-inflammatory potential. researchgate.net

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α))

Pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) play a central role in the inflammatory cascade. Overproduction of these molecules can lead to tissue damage. The ability of Isoscoparin-2''-O-glucopyranoside to inhibit these mediators is an area of active investigation.

Although direct experimental data on the inhibition of NO and TNF-α by Isoscoparin-2''-O-glucopyranoside is limited, the general anti-inflammatory activity attributed to flavonoids suggests a potential role in modulating these pathways. cymitquimica.com Polyphenolic compounds, as a class, have been shown to suppress the secretion of pro-inflammatory cytokines. nih.gov

Downregulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of flavonoids are often mediated through the downregulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its inhibition is a key target for anti-inflammatory therapies. Similarly, the MAPK signaling cascades are involved in the production of inflammatory cytokines and enzymes. While specific studies detailing the interaction of Isoscoparin-2''-O-glucopyranoside with the NF-κB and MAPK pathways have not been identified, its classification as a flavonoid suggests a high likelihood of such activity. nih.gov

Antimicrobial Efficacy

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic-resistant bacteria. Natural products, including flavonoids, are a promising source of new antimicrobial compounds. nih.gov

Research has indicated that Isoscoparin-2''-O-glucopyranoside is associated with antibacterial activities. researchgate.net However, a study assessing the antibacterial and free radical scavenging activity of various glycosides, including Isoscoparin-2''-O-glucopyranoside, found no significant antibacterial activities at the concentrations tested. shlmai.net This highlights the need for further research to determine the specific antimicrobial spectrum and potency of this compound. The antimicrobial activity of flavonoids can be influenced by their specific structure, and further studies are required to establish the minimum inhibitory concentrations (MIC) of Isoscoparin-2''-O-glucopyranoside against various pathogenic microorganisms. nih.gov

Other Identified Biological Activities

There is currently no specific research available from the conducted searches detailing the anti-adipogenic potential of Isoscoparin-2''-beta-D-glucopyranoside. While other flavonoids have been investigated for their role in inhibiting the formation of fat cells, studies focusing on this particular glycoside are not presently documented.

Detailed investigations into the potential neuroprotective effects of Isoscoparin-2''-beta-D-glucopyranoside are not found in the available search results. The capacity of this compound to protect nerve cells from damage or degeneration has not been a specified subject of the reviewed studies. While various plant-derived compounds are explored for neuroprotection, specific data on Isoscoparin-2''-beta-D-glucopyranoside is lacking. mdpi.comnih.govnih.gov

There is no available information from the conducted searches to suggest that Isoscoparin-2''-beta-D-glucopyranoside acts as a ligand or interacts with the Purinergic Receptor P2X3 or the Vanilloid Receptor 1 TrpV1. The study of ligands for these receptors is an active area of pharmacological research, but this specific compound has not been identified as a modulator of these targets in the reviewed literature. nih.govnih.gov

Role in Plant Physiological Processes and Ecological Interactions

Isoscoparin-2''-beta-D-glucopyranoside is a naturally occurring flavonoid glycoside found in several plant species. chemfaces.comnih.gov Its presence in plants suggests a role in various physiological and ecological functions. As a flavonoid, it may contribute to the pigmentation and flavor profiles of the plants in which it is found. cymitquimica.com

The compound has been specifically identified in the following plants:

Alliaria petiolata (Garlic Mustard): It has been isolated from the seeds of this plant. chemfaces.com

Oryza sativa (Rice): It is found in the yellow grain mutant of rice, indicating a role in the metabolic processes that determine grain characteristics. nih.govglpbio.com

In a broader context, flavonoids in plants are involved in a variety of essential processes. These include providing protection against UV radiation, participating in symbiotic nitrogen fixation, and acting as chemical messengers and physiological regulators. medchemexpress.com

Table 2: Documented Botanical Sources of Isoscoparin-2''-beta-D-glucopyranoside

| Plant Species | Common Name | Part of Plant |

| Alliaria petiolata | Garlic Mustard | Seeds chemfaces.comnih.gov |

| Oryza sativa | Rice | Yellow grain mutant nih.govglpbio.com |

Contribution to Plant Defense against Biotic and Abiotic Stress

Isoscoparin-2''-O-glucopyranoside, a member of the C-glucosylflavone class of secondary metabolites, is implicated in the complex defense systems of plants against both living (biotic) and environmental (abiotic) threats. nih.govcymitquimica.com Its roles are multifaceted, stemming largely from its chemical properties, including notable antioxidant activity. medchemexpress.commedchemexpress.com

Abiotic Stress Response:

Plants under abiotic stress, such as drought, salinity, or extreme temperatures, often experience oxidative stress due to the overproduction of reactive oxygen species (ROS). frontiersin.orgnih.gov These highly reactive molecules can damage cellular components like lipids, proteins, and DNA. Flavonoids, including Isoscoparin-2''-O-glucopyranoside, play a crucial role in mitigating this damage through their antioxidant capabilities. medchemexpress.commedchemexpress.comnih.gov Isoscoparin-2''-O-glucopyranoside has been identified in rice and is recognized for its antioxidant activity, which allows it to scavenge free radicals. medchemexpress.comresearchgate.net This function is a key component of a plant's antioxidative defense mechanism, helping to maintain cellular homeostasis under stressful environmental conditions. frontiersin.org

Biotic Stress Response:

The involvement of Isoscoparin-2''-O-glucopyranoside in defending against biotic stressors, such as pathogens, is an area of active investigation. This compound has been identified and purified from important cereal crops like barley and wheat during studies evaluating their resistance to the fungal pathogen Fusarium culmorum. nih.govpreprints.org The presence of this flavonoid in response to fungal infection suggests its participation in the plant's induced defense mechanisms. Flavonoids can act as antimicrobial agents or phytoalexins, which are compounds synthesized by plants to ward off pathogenic microbes. nih.gov

Summary of Isoscoparin-2''-O-glucopyranoside in Plant Stress Response

| Stress Type | Plant Species | Observed Role/Activity | Supporting Evidence |

|---|---|---|---|

| Abiotic (General Oxidative) | Rice (Oryza sativa) | Antioxidant activity, scavenging of reactive oxygen species. | Identified in yellow grain mutant rice and directly associated with antioxidant capacity. medchemexpress.commedchemexpress.comresearchgate.net |

| Abiotic (Cold) | Flax (Linum usitatissimum) | Potential involvement in cold stress tolerance (inferred from related compounds). | Methylated C-glycosylflavonoids accumulate in winter flax, suggesting a role in cold adaptation. researchgate.net |

| Biotic (Fungal Pathogen) | Barley (Hordeum vulgare), Wheat (Triticum aestivum) | Component of the metabolic response to Fusarium culmorum infection. | Purified and identified from these cereals in studies of fungal resistance. nih.govpreprints.org |

Influence on Plant-Insect Interactions

The interactions between plants and insects are often mediated by a complex language of chemical cues. Isoscoparin-2''-O-glucopyranoside has been specifically identified as a participant in these chemical dialogues, influencing insect behavior.

A key study on the green rice leafhopper (Nephotettix nigropictus), a significant pest of rice, pinpointed Isoscoparin-2''-O-glucopyranoside as a crucial chemical signal. researchgate.netresearchgate.net Research guided by bioassays led to the isolation of four active compounds from rice extracts that together act as probing stimulants for this insect. Isoscoparin-2''-O-glucopyranoside was one of these four essential components. researchgate.net While each compound individually elicited a weak response, their combination was necessary to restore the full stimulating activity observed with the crude rice extract. This indicates that Isoscoparin-2''-O-glucopyranoside functions as part of a chemical cocktail that influences the feeding (probing) behavior of the green rice leafhopper. researchgate.net

This role as a feeding stimulant contrasts with the defensive roles often attributed to other flavonoids, which can act as deterrents or toxins to insects. nih.govmdpi.com For example, maysin, another C-glycosyl flavone (B191248) found in maize, is known to confer resistance to the corn earworm (Helicoverpa zea). nih.govmdpi.com Metabolomic studies on maize have also shown that the profiles of flavonoids and other secondary metabolites change significantly in response to aphid feeding, indicating a dynamic chemical defense response. researchgate.netresearchgate.net

The specific function of Isoscoparin-2''-O-glucopyranoside as a probing stimulant for the green rice leafhopper suggests a sophisticated co-evolutionary relationship. It may act as a signal that helps the insect recognize its host plant. Understanding such specific chemical interactions is vital for developing novel pest management strategies.

Role of Isoscoparin-2''-O-glucopyranoside in Plant-Insect Interactions

| Insect Species | Host Plant | Specific Influence | Research Finding |

|---|---|---|---|

| Green Rice Leafhopper (Nephotettix nigropictus) | Rice (Oryza sativa) | Acts as a probing stimulant, influencing feeding behavior. | Identified as one of four essential compounds that, in combination, stimulate the insect to probe the plant tissue. researchgate.netresearchgate.net |

Structural Analogs and Biosynthetic Derivatives of Isoscoparin 2 Beta D Glucopyranoside

Naturally Occurring Acylated and Further Glycosylated Forms

Nature has endowed Isoscoparin-2'-beta-D-glucopyranoside with additional chemical moieties, leading to a diverse array of related compounds. These modifications often involve the attachment of acyl groups, such as feruloyl and p-coumaroyl groups, to the sugar portion of the molecule. Further glycosylation, the addition of extra sugar units, also contributes to the structural variety of these compounds.

Prominent among these derivatives are Isoscoparin (B3028397) 2''-O-(6'''- (E)-feruloyl)glucopyranoside and Isoscoparin 2''-O-(6'''- (E)-p-coumaroyl)glucopyranoside . The feruloylated analog has been identified in various plant species, including Gomphrena globosa, cucumber (Cucumis sativus), and rice (Oryza sativa). Similarly, the p-coumaroylated version is found in cucumber and various cereals. These compounds, along with the parent this compound, have been recognized for their role as probing stimulants for certain insects in rice plants.

Beyond these well-documented examples, another notable derivative is Isoscoparin 7-O-glucoside , which features an additional glucose molecule attached at the 7-hydroxyl position of the flavonoid backbone. While the primary focus has been on acylated forms, the existence of further glycosylated derivatives like this highlights another avenue of natural structural modification.

The table below summarizes key information about these naturally occurring analogs:

| Compound Name | Molecular Formula | Natural Occurrence (Examples) |

| This compound | C28H32O16 | Rice (Oryza sativa), Alliaria petiolata |

| Isoscoparin 2''-O-(6'''- (E)-feruloyl)glucopyranoside | C38H40O19 | Gomphrena globosa, Cucumber (Cucumis sativus), Rice (Oryza sativa) |

| Isoscoparin 2''-O-(6'''- (E)-p-coumaroyl)glucopyranoside | C37H38O18 | Cucumber (Cucumis sativus), Cereals |

| Isoscoparin 7-O-glucoside | C28H32O16 | - |

Structure-Activity Relationship (SAR) Studies Pertaining to Biological Functions

The structural modifications observed in the analogs of this compound are not merely decorative; they play a crucial role in modulating the biological activities of these molecules. While specific and extensive structure-activity relationship (SAR) studies on this particular group of compounds are still emerging, broader research on flavonoids and their glycosides provides valuable insights into how these chemical alterations influence their function.

Antioxidant and Anti-inflammatory Activities:

The addition of acyl groups to flavonoid glycosides has been shown to significantly enhance their antioxidant properties. researchgate.net For instance, Isoscoparin 2''-O-(6'''-(E)-feruloyl)-glucopyranoside has demonstrated potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging activity. cymitquimica.com This compound has also been found to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes, suggesting its potential as an anti-inflammatory agent. cymitquimica.com The parent compound, this compound, also exhibits free radical scavenging activity. chemfaces.com

The general understanding from SAR studies on flavonoids is that the antioxidant capacity is often linked to the number and arrangement of hydroxyl groups on the flavonoid backbone. The introduction of an acyl group, such as a feruloyl or p-coumaroyl moiety, can increase the molecule's lipophilicity, potentially altering its interaction with cellular membranes and its ability to scavenge free radicals in different biological environments.

Antimicrobial Activity:

Research indicates that the acylation of flavonoid glycosides can also lead to an increase in their antimicrobial activity. researchgate.net This enhancement may be attributed to the altered physicochemical properties of the acylated molecules, which could facilitate their interaction with microbial cell walls and membranes.

Future Research Trajectories and Applications

Untargeted Metabolomics and Systems Biology Approaches for Comprehensive Characterization

Untargeted metabolomics, a powerful tool for analyzing the complete set of metabolites in a biological sample, is crucial for the comprehensive characterization of Isoscoparin-2''-beta-D-glucopyranoside. This approach allows for the identification and quantification of this compound in complex plant extracts and helps in understanding its metabolic network. researchgate.netfrontiersin.org

Systems biology integrates data from various "-omics" fields, including metabolomics, genomics, and proteomics, to create a holistic view of biological systems. nih.gov By applying these approaches, researchers can elucidate the biosynthetic pathway of Isoscoparin-2''-beta-D-glucopyranoside, identify regulatory genes and enzymes, and understand how its production is influenced by environmental factors. For instance, studies have successfully used untargeted metabolomics to identify Isoscoparin-2''-O-glucoside in the model grass Brachypodium distachyon and to track its changing levels during cucumber fruit development. researchgate.netsemanticscholar.org

A key challenge in metabolomics is the accurate annotation of identified compounds. researchgate.net Advanced analytical techniques like high-resolution mass spectrometry (MS/MS) are essential for distinguishing between isomers and accurately identifying C-glycosylated flavonoids, which have characteristic fragmentation patterns. frontiersin.org Future research will likely focus on building more comprehensive spectral libraries and developing computational tools to improve the annotation of Isoscoparin-2''-beta-D-glucopyranoside and related metabolites. researchgate.net

Table 1: Studies Utilizing Metabolomics for Isoscoparin-2''-O-glucoside Identification

| Plant Species | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| Brachypodium distachyon | Untargeted Metabolomics (MS) | Identification and structural analysis of Isoscoparin (B3028397) 2”-O-glucoside. | researchgate.net |

| Cucumber (Cucumis sativus) | Metabolomic Analysis | Levels of Isoscoparin-2”-O-glucoside decreased in the stylar and intermediate segments during fruit development. | semanticscholar.org |

| Rice (Oryza sativa) | Metabolite Profiling (LED lights) | Cultivation under different LED lights affected the metabolite profile, including flavonoids. | medchemexpress.com |

Metabolic Engineering and Synthetic Biology for Enhanced Production

The production of Isoscoparin-2''-beta-D-glucopyranoside through conventional extraction from plants is often limited by low yields. biotechrep.irbiotechrep.ir Metabolic engineering and synthetic biology offer promising strategies to enhance the production of this and other valuable flavonoids. frontiersin.org These approaches involve modifying the metabolic pathways of microorganisms or plants to increase the synthesis of the desired compound. frontiersin.org

Key strategies for enhancing flavonoid production include:

Pathway Engineering: Understanding the complete biosynthetic pathway is the first step. Researchers can then introduce or overexpress genes encoding key enzymes, such as chalcone (B49325) synthase (CHS), flavone (B191248) synthase (FNS), and various glycosyltransferases, to channel metabolic flux towards the target molecule. biotechrep.irfrontiersin.org

Chassis Optimization: Selecting and engineering a suitable microbial host (like E. coli or Saccharomyces cerevisiae) or plant system is critical. This can involve deleting competing pathways or modifying gene expression to ensure the efficient conversion of precursors. biotechrep.irmdpi.com

Enzyme Engineering: The activity and substrate specificity of biosynthetic enzymes can be improved through protein engineering techniques, potentially leading to higher yields and even the creation of novel flavonoid structures. mdpi.com

While specific metabolic engineering efforts for Isoscoparin-2''-beta-D-glucopyranoside are not yet widely reported, the extensive research on engineering pathways for other flavonoids provides a solid foundation. frontiersin.orgfrontiersin.org Future work will involve identifying the specific genes and enzymes in the Isoscoparin-2''-beta-D-glucopyranoside pathway and applying these synthetic biology tools for its high-level production in engineered systems. biotechrep.irfrontiersin.org

Detailed Mechanistic Investigations into Biological Activities at the Molecular and Cellular Levels

Preliminary studies indicate that Isoscoparin-2''-beta-D-glucopyranoside possesses antioxidant activity. medchemexpress.commedchemexpress.com However, the precise molecular and cellular mechanisms underlying this and other potential biological effects remain largely unexplored. cymitquimica.com Future research must delve into these mechanisms to validate its therapeutic and functional potential.

Key areas for investigation include:

Antioxidant Mechanisms: While flavonoids are known to scavenge free radicals, detailed studies are needed to determine how Isoscoparin-2''-beta-D-glucopyranoside interacts with cellular antioxidant pathways. This includes examining its effects on enzymes like superoxide (B77818) dismutase (SOD) and catalase, and its ability to modulate signaling pathways such as the Nrf2-ARE pathway.

Anti-inflammatory Effects: Many flavonoids exhibit anti-inflammatory properties. cymitquimica.comresearchgate.net Research should investigate whether Isoscoparin-2''-beta-D-glucopyranoside can inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and pro-inflammatory cytokines by modulating signaling pathways like NF-κB. ontosight.ai

Receptor and Enzyme Interactions: The parent compound, isoscoparin, has been computationally linked to visceral pain reduction through interaction with purinergic (P2X₃) and vanilloid (TrpV₁) receptors. ebi.ac.uk It is crucial to investigate whether Isoscoparin-2''-beta-D-glucopyranoside interacts with these or other specific cellular receptors and enzymes to exert its biological effects.

These investigations will require a combination of in vitro cell-based assays, enzymatic assays, and in vivo animal models to elucidate the compound's mechanism of action, bioavailability, and metabolic fate. ebi.ac.uk

Potential Applications in Agricultural Science and Crop Improvement

Flavonoids play a crucial role in plant biology, contributing to defense against pests and pathogens, protection from UV radiation, and regulation of plant growth. numberanalytics.comnih.gov Harnessing the functions of specific flavonoids like Isoscoparin-2''-beta-D-glucopyranoside holds significant potential for agricultural applications and crop improvement.

Potential applications include:

Pest and Disease Resistance: Isoscoparin-2''-O-glucoside has been identified as one of four key flavonoids in rice that, in combination, influence the probing behavior of the green rice leafhopper, a significant agricultural pest. researchgate.net This suggests its potential use in developing crop varieties with enhanced resistance to sucking insects. Furthermore, flavonoids are known to confer resistance to fungal pathogens like powdery mildew in wheat. nih.govnih.gov

Abiotic Stress Tolerance: Flavonoids help plants cope with environmental stresses such as drought and high salinity. numberanalytics.comnumberanalytics.com Investigating the role of Isoscoparin-2''-beta-D-glucopyranoside in stress response could lead to the development of more resilient crop varieties through targeted breeding or biotechnological approaches. nih.gov

Improving Nutritional Value: Increasing the content of beneficial flavonoids in staple crops is a key goal of "Nutrition-sensitive agriculture". nih.gov Studies have shown significant variation in the content of Isoscoparin-2''-O-glucoside among different wheat cultivars, indicating that breeding for higher levels of this compound is feasible. nih.gov This could enhance the antioxidant properties and health benefits of food products derived from these crops. dntb.gov.ua

Future research should focus on identifying the genetic basis for the production of Isoscoparin-2''-beta-D-glucopyranoside in key crops and exploring how its manipulation can improve desirable agricultural traits. numberanalytics.comdntb.gov.ua

Q & A

Q. What are the most reliable methods for isolating and purifying isoscoparin-2'-β-D-glucopyranoside from plant sources?

Answer: Isolation typically involves solvent extraction (e.g., methanol/water mixtures) followed by chromatographic techniques. Column chromatography with silica gel or Sephadex LH-20 is used for initial separation, while HPLC with reverse-phase C18 columns (acetonitrile/water gradients) ensures high-purity isolation . Structural validation via NMR (¹H, ¹³C, 2D-COSY, HMBC) and mass spectrometry (HR-ESI-MS) is critical . For example:

| Step | Method | Conditions |

|---|---|---|

| Extraction | Methanol/water (70:30) | 24-hour maceration |

| Fractionation | Silica gel CC | Ethyl acetate/methanol gradient |

| Purification | Prep-HPLC | C18 column, 20-40% acetonitrile |

Q. How can the structural integrity of isoscoparin-2'-β-D-glucopyranoside be confirmed after synthesis?

Answer: Use tandem spectroscopic techniques:

Q. What analytical techniques are suitable for quantifying isoscoparin-2'-β-D-glucopyranoside in complex matrices?

Answer:

- HPLC-DAD/UV : Use a C18 column with λ = 280 nm (flavonoid absorption band) .

- LC-MS/MS : MRM mode for selective quantification in biological samples .

- Standard curves : Prepare using authentic reference standards (≥98% purity) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies of isoscoparin-2'-β-D-glucopyranoside?

Answer: Contradictions (e.g., anti-inflammatory vs. pro-oxidant effects) may arise from:

- Dose dependency : Test a wide concentration range (e.g., 1–100 μM) .

- Cell line specificity : Compare outcomes across multiple models (e.g., RAW264.7 macrophages vs. primary cells) .

- Orthogonal assays : Validate findings using complementary methods (e.g., ELISA for cytokines and qPCR for gene expression) .

Q. What strategies optimize regioselective glycosylation during synthetic preparation of isoscoparin-2'-β-D-glucopyranoside?

Answer:

- Protecting groups : Use acetyl or benzyl groups to block undesired hydroxyls .

- Glycosyl donors : Trichloroacetimidate donors enhance reactivity and stereocontrol .

- Catalysis : BF₃·Et₂O or TMSOTf promotes β-glycosidic bond formation .

Example synthetic route:

| Step | Reagent | Yield |

|---|---|---|

| Glycosylation | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate | 65% |

| Deprotection | NaOMe/MeOH | 90% |

Q. How do researchers address discrepancies between in vitro and in vivo bioavailability studies?

Answer:

Q. What mechanisms underlie the neuroprotective effects of isoscoparin-2'-β-D-glucopyranoside?

Answer: Hypothesized pathways include:

Q. How can enzymatic hydrolysis be leveraged to study the structure-activity relationship (SAR) of isoscoparin-2'-β-D-glucopyranoside?

Answer:

Q. What experimental designs are optimal for evaluating synergistic effects with other flavonoids?

Answer:

Q. How can researchers mitigate interference from matrix effects in metabolomic studies of isoscoparin-2'-β-D-glucopyranoside?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.